

Application Notes and Protocols for Studying Protein Aggregation with DL-Homocysteine Thiolactone

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Compound of Interest

Compound Name: *DL-Homocysteine thiolactone hydrochloride*

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Introduction

DL-homocysteine thiolactone (HCTL) is a reactive cyclic thioester of the amino acid homocysteine.[1] In biological systems, it is primarily formed through an error-editing mechanism by methionyl-tRNA synthetase.[1] Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with an increased risk for various diseases, including cardiovascular and neurodegenerative disorders.[2][3] A key mechanism underlying the pathological effects of hyperhomocysteinemia is the post-translational modification of proteins by HCTL, a process termed N-homocysteinylation.[4]

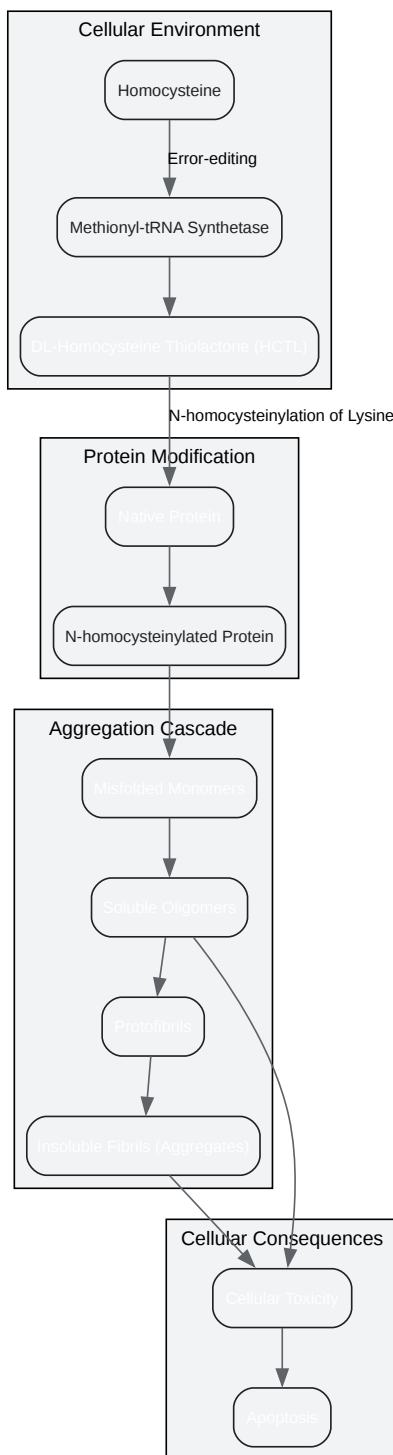
N-homocysteinylation occurs when the thiolactone ring of HCTL reacts with the ϵ -amino group of lysine residues in proteins, forming a stable amide bond.[4] This modification introduces a free thiol group, which can alter the protein's structure, function, and stability.[1] A critical consequence of N-homocysteinylation is the increased propensity of modified proteins to misfold and aggregate, forming potentially cytotoxic species.[1] This phenomenon has been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's, where the aggregation of proteins like α -synuclein and amyloid- β , respectively, is a central pathological hallmark.[5][6]

These application notes provide detailed protocols for utilizing DL-homocysteine thiolactone as a tool to induce and study protein aggregation in vitro and in vivo, offering insights into the molecular mechanisms of protein misfolding diseases.

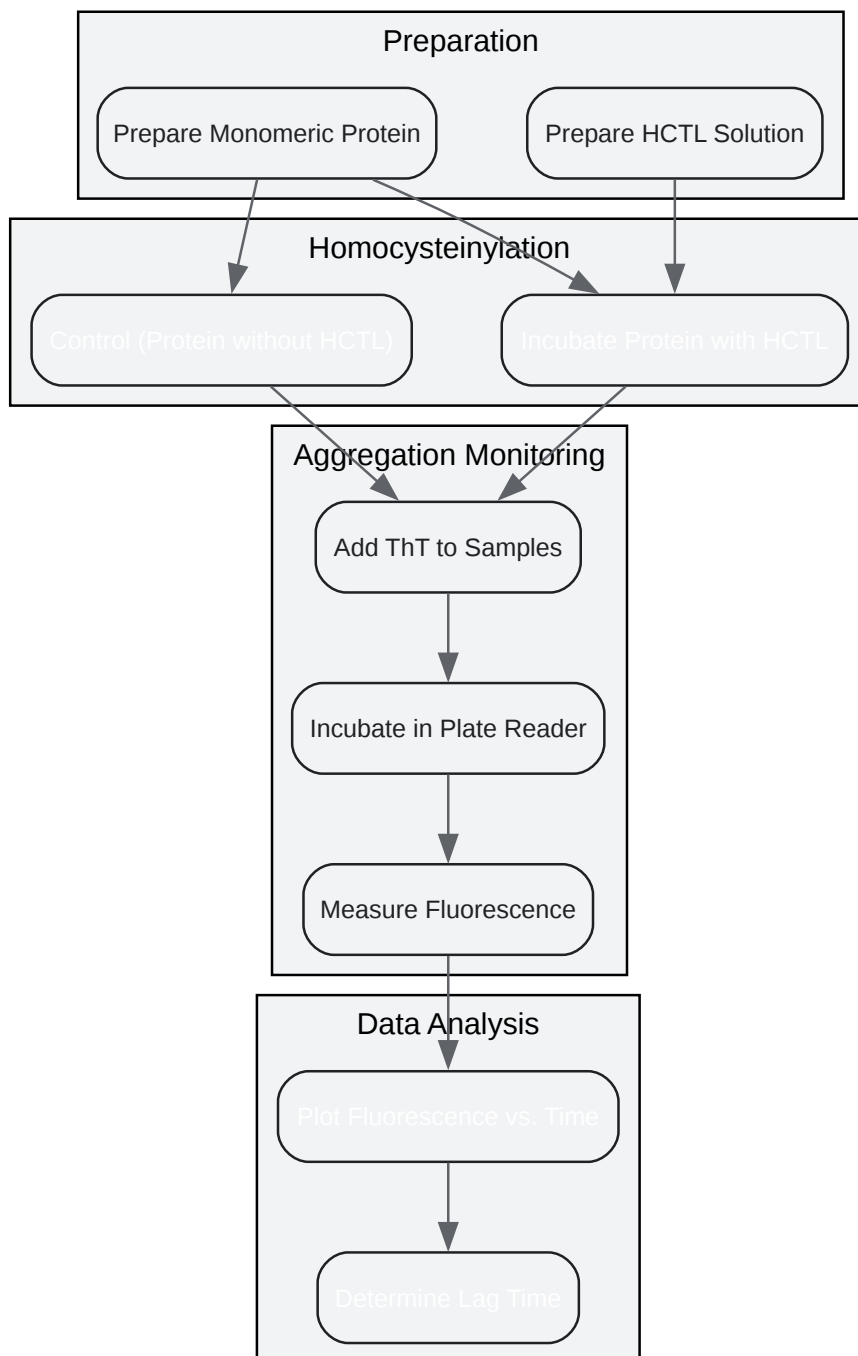
Mechanism of DL-Homocysteine Thiolactone-Induced Protein Aggregation

DL-homocysteine thiolactone covalently modifies lysine residues on proteins through N-homocysteinylation. This modification neutralizes the positive charge of the lysine side chain and introduces a reactive thiol group. The structural and chemical alterations can disrupt the native conformation of the protein, exposing hydrophobic regions and promoting intermolecular interactions that lead to the formation of β -sheet-rich aggregates.^[6] These aggregates can range from soluble oligomers to insoluble fibrils, with the oligomeric species often considered the most cytotoxic.^[7]

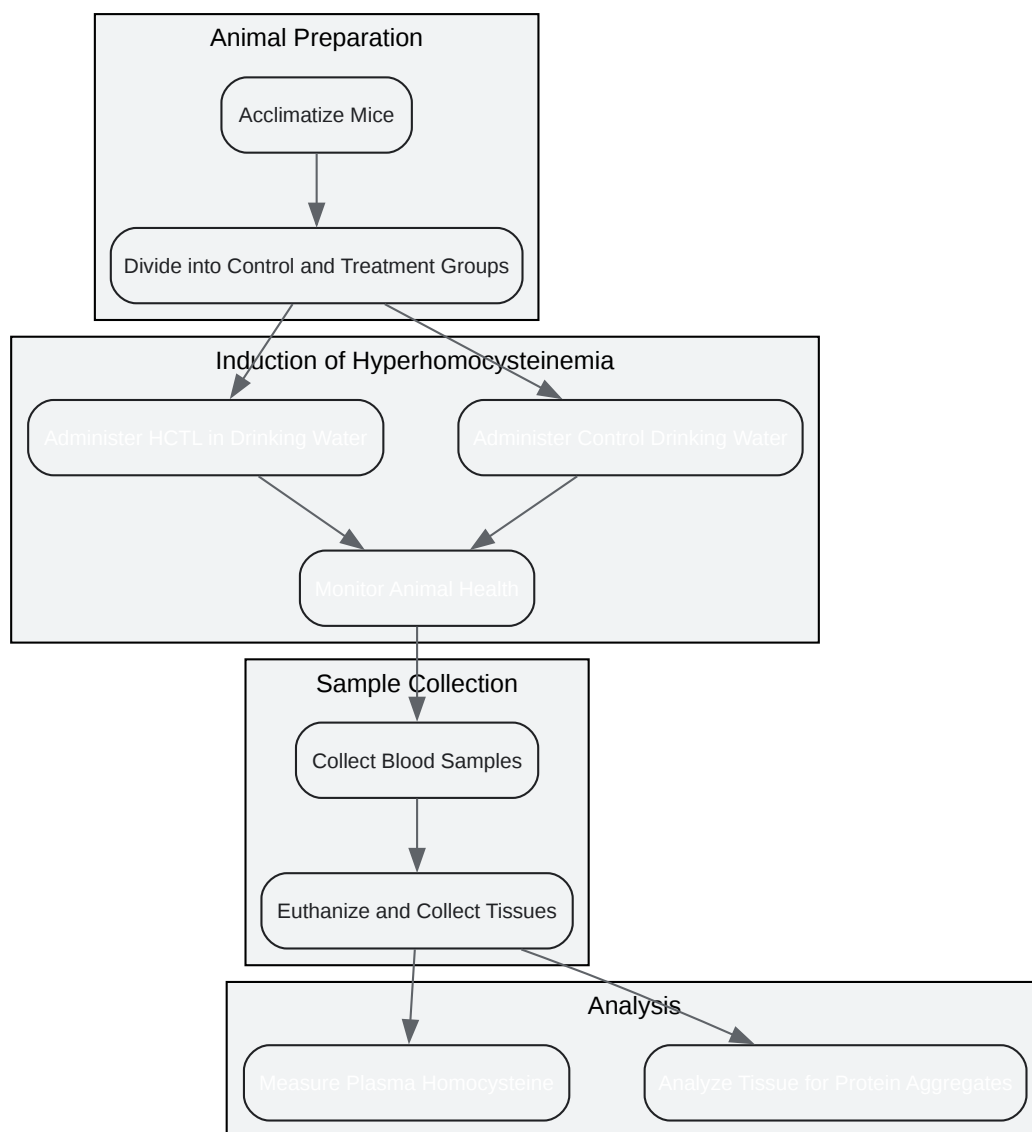
Mechanism of HCTL-Induced Protein Aggregation



Workflow for In Vitro Aggregation Assay



In Vivo Hyperhomocysteinemia Workflow

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